molecular formula C15H23NO5 B14942232 N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine

Cat. No.: B14942232
M. Wt: 297.35 g/mol
InChI Key: DALMASPWAKGCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydroxy group, a phenyl group, and a pentopyranosylamine moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylpropan-2-ol and N-methylpentopyranosylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
  • N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
  • N-(1-hydroxy-1-phenylpropan-2-yl)tetradecanamide

Uniqueness

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylpentopyranosylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

2-[(1-hydroxy-1-phenylpropan-2-yl)-methylamino]oxane-3,4,5-triol

InChI

InChI=1S/C15H23NO5/c1-9(12(18)10-6-4-3-5-7-10)16(2)15-14(20)13(19)11(17)8-21-15/h3-7,9,11-15,17-20H,8H2,1-2H3

InChI Key

DALMASPWAKGCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C2C(C(C(CO2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.